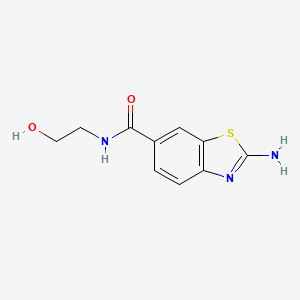

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c11-10-13-7-2-1-6(5-8(7)16-10)9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,11,13)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOHWXSAMNZVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCO)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389861 | |

| Record name | 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313504-87-9 | |

| Record name | 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Abstract: This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide, a molecule of interest for drug discovery and medicinal chemistry professionals. The narrative emphasizes the strategic rationale behind key experimental decisions, moving beyond a simple recitation of steps to offer a self-validating protocol rooted in established chemical principles. The synthesis is logically divided into two primary stages: the construction of the core heterocyclic intermediate, 2-amino-1,3-benzothiazole-6-carboxylic acid, followed by a robust amide coupling to install the N-(2-hydroxyethyl) side chain. Detailed, step-by-step experimental procedures are provided, supported by mechanistic insights and data presentation to ensure reproducibility and a thorough understanding of the process.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is most logically approached by disconnecting the amide bond, a common and reliable transformation in medicinal chemistry. This retrosynthetic analysis reveals two key building blocks: the 2-aminobenzothiazole-6-carboxylic acid core (Intermediate 2 ) and ethanolamine. The benzothiazole core itself is constructed from a readily available aromatic precursor, 4-aminobenzoic acid, via a classical oxidative cyclization reaction.

To enhance reaction efficiency and minimize potential side reactions involving the carboxylic acid moiety during the hazardous oxidative cyclization, a protection strategy is employed. The carboxylic acid is temporarily converted to a methyl ester, which is later hydrolyzed. This strategic decision forms the foundation of the forward synthesis outlined below.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Core Intermediate (2)

The construction of the 2-amino-1,3-benzothiazole-6-carboxylic acid core is the foundational phase of this synthesis. It proceeds in three distinct, high-yielding steps.

Step 1: Protection via Fischer Esterification

Causality: The primary challenge in forming a 2-aminobenzothiazole from 4-aminobenzoic acid is the presence of the carboxylic acid group, which can interfere with the strongly oxidative conditions of the subsequent cyclization step.[1] A standard and effective strategy to circumvent this is to protect the carboxylic acid as an ester. The methyl ester is chosen for its ease of formation and subsequent removal under mild basic conditions. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a classic and cost-effective method for this transformation.[2][3]

Experimental Protocol: Synthesis of Methyl 4-Aminobenzoate

-

To a 500 mL round-bottom flask, add 4-aminobenzoic acid (20.0 g, 145.8 mmol) and methanol (300 mL).

-

Stir the suspension and cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (8.0 mL, 149.8 mmol) dropwise, keeping the temperature below 20°C.

-

Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Slowly pour the concentrated mixture into a beaker containing 400 mL of ice-cold water with stirring.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

The white precipitate of methyl 4-aminobenzoate is collected by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield the product.

Step 2: Benzothiazole Ring Formation (Hugershoff Reaction)

Mechanism & Rationale: The formation of the 2-aminobenzothiazole ring is achieved through the reaction of an aniline derivative with thiocyanate and bromine.[2][4] This reaction proceeds via an in situ generated thiocyanogen ((SCN)₂), which electrophilically attacks the aromatic ring para to the amino group. The resulting intermediate cyclizes to form the thiazole ring. Acetic acid serves as an ideal solvent that facilitates the reaction and maintains the appropriate polarity for the reagents.[2]

Caption: Experimental workflow for the synthesis of Intermediate 1.

Experimental Protocol: Synthesis of Methyl 2-Amino-1,3-benzothiazole-6-carboxylate (1)

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve methyl 4-aminobenzoate (15.1 g, 100 mmol) in glacial acetic acid (250 mL).

-

Add potassium thiocyanate (KSCN) (29.1 g, 300 mmol) to the solution and stir at room temperature for 30 minutes.

-

Cool the reaction mixture to 10°C using an ice-water bath.

-

In the dropping funnel, prepare a solution of bromine (8.0 mL, 155 mmol) in 40 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred reaction mixture over a period of 1 hour, ensuring the temperature does not exceed 15°C. A yellow suspension will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (16-18 hours).

-

Carefully pour the reaction mixture into a 2 L beaker containing 1 L of crushed ice.

-

Neutralize the mixture by slowly adding 25% aqueous ammonia solution until the pH reaches 8. This must be done in a well-ventilated fume hood.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid extensively with water until the filtrate is neutral, then with a small amount of cold methanol.

-

Dry the crude product under vacuum. The material can be further purified by recrystallization from ethanol if necessary.

Step 3: Saponification to the Carboxylic Acid

Rationale: The final step in preparing the core intermediate is the hydrolysis, or saponification, of the methyl ester back to the carboxylic acid. This is a standard transformation achieved by heating in the presence of a base, such as sodium hydroxide, in a mixed aqueous-organic solvent system to ensure solubility. Subsequent acidification protonates the carboxylate salt, precipitating the desired product.

Experimental Protocol: Synthesis of 2-Amino-1,3-benzothiazole-6-carboxylic acid (2)

-

Suspend methyl 2-amino-1,3-benzothiazole-6-carboxylate (1) (10.4 g, 50 mmol) in a mixture of methanol (100 mL) and water (100 mL).

-

Add sodium hydroxide (4.0 g, 100 mmol) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the solution to room temperature and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 100 mL of water.

-

Acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl).

-

The resulting white or off-white precipitate is collected by vacuum filtration.

-

Wash the solid with cold water (3 x 30 mL) and dry under vacuum at 60°C to yield the pure carboxylic acid intermediate (2).

Part II: Amide Bond Formation

The final stage of the synthesis involves coupling the carboxylic acid intermediate with ethanolamine.

Principles of Amide Coupling

Causality: The direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to the formation of a stable ammonium carboxylate salt.[5] To facilitate amide bond formation, the carboxylic acid must be "activated." This is typically achieved by converting the hydroxyl group of the acid into a better leaving group. Modern peptide coupling reagents are highly efficient for this purpose. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an excellent choice, known for its high reactivity, low rate of racemization (not a concern here, but indicative of its mildness), and simple workup.[6][7] The reaction requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the generated acids.

Caption: Workflow for the final HATU-mediated amide coupling step.

Experimental Protocol: Synthesis of this compound

-

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-1,3-benzothiazole-6-carboxylic acid (2) (3.88 g, 20 mmol) and anhydrous N,N-dimethylformamide (DMF) (80 mL).

-

Add HATU (8.36 g, 22 mmol) and N,N-diisopropylethylamine (DIPEA) (8.7 mL, 50 mmol) to the suspension.

-

Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the active ester forms.

-

Add ethanolamine (1.34 mL, 22 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into 400 mL of cold water, which may cause the product to precipitate.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final compound.

Physicochemical Data Summary

The following table summarizes key data for the materials involved in this synthesis.

| Compound Name | Intermediate/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Aminobenzoic acid | Starting Material | 150-13-0 | C₇H₇NO₂ | 137.14 |

| Methyl 4-Aminobenzoate | Precursor | 619-45-4 | C₈H₉NO₂ | 151.16 |

| Methyl 2-Amino-1,3-benzothiazole-6-carboxylate | Intermediate 1 | 66947-92-0 | C₉H₈N₂O₂S | 208.24[8] |

| 2-Amino-1,3-benzothiazole-6-carboxylic acid | Intermediate 2 | 18330-76-2 | C₈H₆N₂O₂S | 194.21[9] |

| This compound | Final Product | 313504-87-9 | C₁₀H₁₁N₃O₂S | 237.28 |

Conclusion

This guide details a robust and logical synthetic pathway for producing this compound. By employing a strategic ester protection of the initial starting material, the core benzothiazole heterocycle is constructed efficiently via the Hugershoff reaction. Subsequent deprotection and a modern, high-yield HATU-mediated amide coupling provide a reliable route to the final molecule. The protocols described are built upon well-established chemical principles, ensuring they are both trustworthy and reproducible for researchers in the field of drug development.

References

-

Madrova, L., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8199–8210. [Link]

-

Madrova, L., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

-

Jebur, A. K., et al. (2020). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]

-

Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. [Link]

-

PubChem. 2-Amino-1,3-benzothiazole-6-carboxamide. National Center for Biotechnology Information. [Link]

-

Li, S., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(6), 1339. [Link]

-

Kumar, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-22. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

-

Li, Z., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Der Pharma Chemica. (2010). Synthesis of novel 2-amino thiazole derivatives. [Link]

-

Kumar, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Pharmaceutical Sciences, 13(3). [Link]

-

PubChem. 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

Allen, C. L., et al. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 48(5), 666-668. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM.com. [Link]

Sources

- 1. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. growingscience.com [growingscience.com]

- 8. scbt.com [scbt.com]

- 9. 2-Aminobenzothiazole-6-carboxylic acid hydrochloride | C8H7ClN2O2S | CID 16236325 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Synthesis and Characterization of 2-Aminobenzothiazole Derivatives

Foreword: The Enduring Relevance of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole moiety, a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, electron-rich structure and the versatile reactivity of the C2-amino group provide a unique platform for the design of molecules with a remarkable spectrum of biological activities.[3] Derivatives of this scaffold have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties, underscoring its status as a "privileged scaffold" in drug discovery.[1][4][5] Several therapeutic agents containing this fragment have already reached clinical application, such as Riluzole, used in the treatment of amyotrophic lateral sclerosis.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of the synthetic pathways and characterization protocols. By grounding our discussion in mechanistic principles and field-proven insights, we aim to equip you with the knowledge to not only replicate these methods but to innovate upon them.

Part 1: The Art of Synthesis - From Classical Foundations to Modern Innovations

The synthesis of the 2-aminobenzothiazole core and its subsequent derivatization is a mature field, yet one that continues to evolve with the advent of greener and more efficient methodologies.[5][6] The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of functional groups.

Foundational Strategy: The Hugershoff Reaction (Oxidative Cyclization of Arylthioureas)

The Hugershoff reaction is a classic and widely employed method for constructing the 2-aminobenzothiazole scaffold.[7] It involves the oxidative cyclization of an arylthiourea, typically using bromine in a suitable solvent like acetic acid.[8]

Mechanistic Insight: The reaction proceeds via an electrophilic attack of the oxidizing agent (e.g., bromine) on the sulfur atom of the arylthiourea. This generates a reactive sulfenyl halide intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the ortho-position of the aniline ring, followed by elimination of HBr to yield the final cyclized product. This mechanism dictates the necessity of an unsubstituted ortho-position on the starting aniline.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve aniline (1 equivalent) in glacial acetic acid.

-

Thiourea Formation: Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate (KSCN, 1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours.

-

Oxidative Cyclization: To the resulting suspension of phenylthiourea, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise. A key experimental consideration is to maintain the temperature below 10 °C to minimize side reactions and bromination of the aromatic ring. The reaction mixture will typically change color.

-

Reaction Completion & Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into a beaker of crushed ice. The product will precipitate. Neutralize the mixture carefully with a base (e.g., aqueous ammonia or sodium hydroxide solution) to pH 7-8.

-

Purification: Filter the crude product, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-aminobenzothiazole.

Modern Methodologies: Enhancing Efficiency and Sustainability

While robust, classical methods often require harsh reagents and can generate significant waste. Modern synthetic chemistry has focused on developing more atom-economical and environmentally friendly alternatives.[6]

One-Pot Syntheses: Many modern protocols combine the steps of thiourea formation and cyclization into a single, one-pot procedure, simplifying the workflow and improving overall yield.[5][7] For instance, the reaction of 2-iodoanilines with sodium dithiocarbamates using a copper catalyst provides a direct and high-yielding route to 2-aminobenzothiazoles.[6]

Multicomponent Reactions (MCRs): MCRs are a powerful tool for rapidly building molecular complexity.[5] Pseudo-four-component reactions involving a 2-aminobenzothiazole derivative, an aldehyde, and an active methylene compound can generate complex, biologically active spiroheterocycles in a single step with high efficiency.[6]

Derivatization: Tuning the Pharmacological Profile

The true power of the 2-aminobenzothiazole scaffold lies in its amenability to derivatization. The exocyclic amino group (at C2) and the benzene ring are primary sites for modification to explore structure-activity relationships (SAR).[1]

-

N-Functionalization: The C2-amino group readily undergoes acylation, sulfonylation, and reaction with isocyanates or isothiocyanates to form amides, sulfonamides, ureas, and thioureas, respectively.[6][8] These modifications can profoundly impact the molecule's polarity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[2]

-

Ring Functionalization: Substituents on the benzene ring can be introduced either by starting with a substituted aniline or by direct electrophilic substitution on the pre-formed benzothiazole core. Electron-donating or withdrawing groups can modulate the electronic properties of the entire heterocyclic system.[6]

Part 2: Structural Elucidation - A Guide to Comprehensive Characterization

Unambiguous characterization is the bedrock of chemical research. A combination of spectroscopic and analytical techniques is essential to confirm the identity, purity, and three-dimensional structure of newly synthesized 2-aminobenzothiazole derivatives.[9]

Spectroscopic Characterization

Spectroscopic methods provide the fundamental data for structural assignment.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the benzothiazole core typically appear in the range of δ 7.0-8.0 ppm. The protons of the -NH₂ group often appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The C2 carbon, attached to two nitrogen atoms, is typically found significantly downfield, often in the range of δ 165-170 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified 2-aminobenzothiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those of the amino group.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex derivatives to establish full connectivity.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the chemical shifts to the corresponding atoms in the molecule based on known ranges, coupling patterns, and 2D correlation data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[12]

-

Key Vibrations: For 2-aminobenzothiazoles, characteristic absorption bands include the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.[10]

-

Ionization: Electrospray Ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for straightforward determination of the molecular weight.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, adding a high degree of confidence to the structural assignment.

Table 1: Representative Spectroscopic Data for 2-Aminobenzothiazole Derivatives

| Technique | Characteristic Signal/Peak | Typical Range/Value | Assignment |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | Benzene ring protons |

| Amino Protons | δ 5.0 - 7.5 ppm (broad s) | -NH₂ | |

| ¹³C NMR | C2 Carbon | δ 165 - 170 ppm | C=N of thiazole ring |

| Aromatic Carbons | δ 110 - 155 ppm | Benzene ring carbons | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) | Primary Amine (-NH₂) |

| C=N Stretch | ~1630 cm⁻¹ | Thiazole ring | |

| MS (ESI) | Molecular Ion Peak | [M+H]⁺ | Protonated Molecule |

Note: Specific chemical shifts and absorption frequencies will vary depending on the substitution pattern and the solvent used.[9][12]

X-ray Crystallography: The Definitive Structure

When suitable single crystals can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[13] It yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This level of detail is invaluable for understanding structure-activity relationships and for computational modeling studies like molecular docking.[4][14]

Experimental Protocol: Single-Crystal X-ray Diffraction (General Workflow)

-

Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Conclusion

The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents and functional materials. A deep, mechanistic understanding of its synthesis, from foundational reactions to modern, efficient alternatives, is crucial for the rational design of novel derivatives. This must be paired with a rigorous and multi-faceted approach to characterization, employing a suite of spectroscopic techniques and, when possible, the definitive power of X-ray crystallography. This guide has sought to provide not just the "how" but the "why," empowering researchers to confidently and creatively explore the vast chemical space offered by this remarkable heterocyclic system.

References

A comprehensive list of references is provided below. Each entry includes the title, source, and a verifiable URL.

-

Kaur, N., & Singh, J. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4947. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. [Link]

-

Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. [Link]

-

Shalayel, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(4), 4165-4183. [Link]

-

Li, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Various Authors. (2025). Preparation of 2-Aminobenzothiazole Derivatives : A Review. ResearchGate. [Link]

-

International Academic Journal of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. [Link]

-

Wanjari, P., et al. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112. [Link]

-

Various Authors. (n.d.). Synthesis and biological activities of benzothiazole derivatives: A review. Hep Journals. [Link]

-

Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 787-797. [Link]

-

Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 64, 357-364. [Link]

-

Shalayel, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Various Authors. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Digital Scientific Repository. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]

-

Linciano, P., et al. (2020). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry, 63(3), 1134-1150. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iajesm.in [iajesm.in]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives - IJPRS [ijprs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

A Guide to the Spectroscopic Elucidation of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unambiguous structural characterization of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide. This molecule, possessing a core 2-aminobenzothiazole scaffold, is representative of a class of compounds with significant interest in pharmaceutical and materials science research.[1] The structural confirmation of such molecules is a critical step in drug development and quality control, ensuring identity, purity, and stability.[2][3] This document offers a holistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale for experimental choices and data interpretation, thereby ensuring a robust and self-validating analytical workflow.

Introduction: The Imperative for Structural Verification

In pharmaceutical research, the precise molecular structure of a compound dictates its function, efficacy, and safety. Spectroscopic techniques are the cornerstone of molecular characterization, providing non-destructive and highly detailed information about a molecule's composition and architecture.[4] Techniques like NMR reveal the precise connectivity and chemical environment of atoms, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.[5][6]

This guide focuses on this compound, a molecule featuring several key functional groups: a primary aromatic amine, a secondary amide, a primary alcohol, and the benzothiazole heterocyclic system. The interplay of these groups presents a unique spectroscopic fingerprint. Our analysis will proceed by examining each technique individually before integrating the findings into a cohesive structural confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, particularly for NMR assignments, the molecular structure of this compound is presented below with a standardized atom numbering system.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a definitive atom-by-atom map of the molecule can be constructed.

Rationale and Experimental Protocol

Causality Behind Experimental Choices: The selection of an appropriate deuterated solvent is paramount. While CDCl₃ is common, this molecule contains multiple exchangeable protons (N-H and O-H) which may not be observable or may appear as very broad signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. Its ability to form hydrogen bonds with the analyte slows down the proton exchange rate, allowing for the clear observation of the NH₂, NH, and OH proton signals.

Step-by-Step Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: DMSO-d₆ contains a residual solvent peak at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C, which can be used for spectral calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard pulse program with 16-32 scans is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals corresponding to each unique proton environment. The aromatic region will be particularly informative for confirming the substitution pattern on the benzothiazole ring.

| Proton Assignment (Atom #) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-7 | ~8.10 | d | 1H | Deshielded proton ortho to the electron-withdrawing carboxamide group. |

| H-5 | ~7.85 | dd | 1H | Coupled to both H-4 and H-7. |

| H-4 | ~7.70 | d | 1H | Coupled to H-5. |

| NH (9) | ~8.50 | t | 1H | Amide proton, coupled to the adjacent CH₂ (H-10). Appears as a triplet. |

| NH₂ (13) | ~7.50 | s (broad) | 2H | Primary amine protons, typically a broad singlet due to exchange. |

| OH (12) | ~4.80 | t | 1H | Alcohol proton, coupled to the adjacent CH₂ (H-11). Appears as a triplet. |

| CH₂ (11) | ~3.55 | q | 2H | Coupled to both the OH proton and the other CH₂ group (H-10). |

| CH₂ (10) | ~3.40 | q | 2H | Coupled to both the NH proton and the other CH₂ group (H-11). |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment (hybridization, electronic effects).

| Carbon Assignment (Atom #) | Predicted δ (ppm) | Rationale |

| C-2 | ~168.0 | Guanidinic-like carbon of the 2-aminobenzothiazole system, highly deshielded. |

| C=O (8) | ~166.0 | Carbonyl carbon of the secondary amide.[7] |

| C-7a | ~152.0 | Aromatic quaternary carbon adjacent to sulfur. |

| C-3a | ~148.0 | Aromatic quaternary carbon adjacent to nitrogen. |

| C-6 | ~134.0 | Aromatic quaternary carbon bearing the carboxamide group. |

| C-4 | ~125.0 | Aromatic CH carbon. |

| C-7 | ~122.0 | Aromatic CH carbon. |

| C-5 | ~121.0 | Aromatic CH carbon. |

| CH₂ (11) | ~60.0 | Aliphatic carbon attached to the electronegative oxygen atom.[8] |

| CH₂ (10) | ~42.0 | Aliphatic carbon attached to the amide nitrogen. |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is an essential, rapid technique for identifying the functional groups within a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Principle and Experimental Protocol

Principle: The covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When the frequency of incident IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the IR spectrum. The position, intensity, and shape of these peaks create a unique "molecular fingerprint."[9]

Step-by-Step Protocol for ATR-FTIR:

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Spectral Interpretation

The IR spectrum of this compound will be rich with characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp peaks are expected for the symmetric and asymmetric stretching of the primary amine.[10][11] |

| ~3300 | N-H Stretch | Secondary Amide (-CONH-) | A single, sharp to moderately broad peak, often overlapping with the OH stretch.[12] |

| 3400 - 3200 | O-H Stretch | Alcohol (-OH) | A strong, broad absorption due to hydrogen bonding.[9] |

| 3100 - 3000 | C-H Stretch | Aromatic | Characteristic absorptions for sp² C-H bonds. |

| 2950 - 2850 | C-H Stretch | Aliphatic | Absorptions for the sp³ C-H bonds of the ethyl group. |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide | A very strong, sharp peak characteristic of the amide carbonyl.[12] |

| ~1600 & ~1475 | C=C & C=N Stretch | Aromatic/Heterocyclic | Multiple bands corresponding to the vibrations of the benzothiazole ring system. |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | A strong band, characteristic of secondary amides, resulting from a combination of N-H bending and C-N stretching.[12] |

| ~1250 | C-N Stretch | Aromatic Amine | Stretching vibration of the C-N bond of the 2-amino group.[10] |

| ~1050 | C-O Stretch | Primary Alcohol | A strong band for the C-O single bond stretch. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.[13] For molecules amenable to ionization, it is a highly sensitive and definitive analytical tool.

Rationale and Experimental Protocol

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred ionization method for this molecule. ESI is a "soft" ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation in the source. This allows for the clear determination of the molecular weight. The analysis is usually performed in positive ion mode due to the presence of basic nitrogen atoms (amine, amide, thiazole) that are readily protonated.

Step-by-Step Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the infusion capillary to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): To induce and analyze fragmentation, the [M+H]⁺ ion can be mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Analysis of Molecular Ion and Fragmentation

Molecular Weight Calculation:

-

Formula: C₁₀H₁₁N₃O₂S

-

Monoisotopic Mass: 237.06 g/mol

-

Expected Molecular Ion: In positive ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 238.07 .

Predicted Fragmentation Pathway: The fragmentation of the molecule will likely proceed through the cleavage of the most labile bonds, primarily within the carboxamide side chain. The benzothiazole core is generally stable.

Caption: Predicted ESI-MS/MS fragmentation pathway.

-

m/z 220.06: Loss of water from the primary alcohol.

-

m/z 194.05: Cleavage and loss of the hydroxyethyl group as acetaldehyde.

-

m/z 177.01: A key fragment resulting from the cleavage of the amide C-N bond, forming a stable acylium ion attached to the benzothiazole ring.[14]

-

m/z 149.02: Subsequent loss of carbon monoxide (CO) from the m/z 177 fragment, resulting in the 2-aminobenzothiazole cation.

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal methods. The workflow below illustrates how data from NMR, IR, and MS are synthesized to provide a definitive structural assignment.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is reliably achieved through the systematic application and interpretation of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen skeleton and atom connectivity. Infrared spectroscopy rapidly confirms the presence of all key functional groups—amine, amide, and alcohol—providing a qualitative fingerprint of the molecule. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight through the accurate mass of the protonated molecular ion and offers corroborating structural evidence via predictable fragmentation patterns. The convergence of data from these three powerful techniques provides an unassailable confirmation of the molecular structure, a foundational requirement for all subsequent research and development activities.

References

- Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.

- Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.

- Workman, J. Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.

- Al-Suhaimi, E. A., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

- Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025).

- Desai, N. C., et al. (n.d.). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry.

- Spectroscopic Emerging Trends in Pharmaceutical Analysis. (2023). Research & Reviews: Journal of Pharmaceutical Analysis.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.

- University of Calgary. (n.d.). IR: amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Kaltashov, I. A., & Eyles, S. J. (n.d.). Mass spectrometry-based methods to study protein architecture and dynamics. PMC.

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 3. malvesfalcao.com [malvesfalcao.com]

- 4. rroij.com [rroij.com]

- 5. paulrpalmer.com [paulrpalmer.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Mass spectrometry-based methods to study protein architecture and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide, a molecule of interest in medicinal chemistry. Given the limited availability of direct experimental data, this document synthesizes information from closely related analogs and provides detailed, field-proven methodologies for its synthesis and characterization.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds. The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. This particular derivative, featuring a hydroxyethyl carboxamide group, presents unique opportunities for structure-activity relationship (SAR) studies due to its potential for increased solubility and additional hydrogen bonding interactions.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Parent Compound.

| Property | This compound | 2-amino-1,3-benzothiazole-6-carboxamide (Parent Compound)[1] |

| Molecular Formula | C₁₀H₁₁N₃O₂S | C₈H₇N₃OS |

| Molecular Weight | 237.28 g/mol | 193.23 g/mol |

| IUPAC Name | This compound | 2-amino-1,3-benzothiazole-6-carboxamide |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | To be determined experimentally | - |

| Boiling Point | Predicted to be high, likely decomposes | - |

| Solubility | Predicted to be soluble in DMSO and polar organic solvents. | - |

| Storage Temperature | 2-8°C, protected from light[2] | - |

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of the title compound.

Synthesis and Purification

A plausible synthetic route to this compound involves the amidation of a suitable benzothiazole carboxylic acid precursor.

Diagram 2: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Activation of the Carboxylic Acid: To a solution of 2-amino-1,3-benzothiazole-6-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as thionyl chloride (1.2 equivalents) or a combination of EDC (1.5 equivalents) and HOBt (1.5 equivalents). Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The choice of activating agent is critical; thionyl chloride is highly reactive and suitable for robust substrates, while EDC/HOBt offers milder conditions for more sensitive molecules.

-

Amidation: To the activated carboxylic acid solution, add ethanolamine (1.5 equivalents) dropwise at 0°C. The reaction is then stirred at room temperature overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

-

Work-up and Extraction: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, the methylene protons of the hydroxyethyl group, and the amine and amide protons. The exact chemical shifts and coupling constants will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide and the carbons of the benzothiazole core.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode. The expected molecular ion peak [M+H]⁺ would be at m/z 238.29. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the final compound. A reverse-phase HPLC method can be developed for this purpose.

Diagram 3: HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point. The exact ratio should be optimized to achieve good peak shape and resolution. An isocratic or gradient elution can be used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Potential Applications

Derivatives of 2-aminobenzothiazole have shown promise in various therapeutic areas. The introduction of the N-(2-hydroxyethyl)carboxamide moiety could enhance the pharmacokinetic properties of the parent molecule, potentially leading to improved efficacy in areas such as:

-

Oncology: Many benzothiazole derivatives exhibit potent anticancer activity.

-

Infectious Diseases: The scaffold is known to have antibacterial and antifungal properties.

-

Neurodegenerative Diseases: Some derivatives have shown potential as neuroprotective agents.

Further biological evaluation of this compound is warranted to explore its therapeutic potential.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analytical characterization of this compound. While specific experimental data for this molecule is limited, the provided protocols, based on established methods for similar compounds, offer a robust framework for its preparation and evaluation. The unique structural features of this compound make it a promising candidate for further investigation in drug discovery and development.

References

-

PubChem. 2-Amino-1,3-benzothiazole-6-carboxamide. National Center for Biotechnology Information. [Link]

Sources

The Emergence of a Specific RNA-Binding Scaffold: A Technical Guide to 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Abstract

The intricate world of cellular regulation is increasingly understood to be governed not just by proteins, but by the complex secondary and tertiary structures of RNA. The specific targeting of these RNA structures by small molecules presents a significant frontier in therapeutic development. This guide delves into the discovery of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide, a molecule identified through systematic screening to preferentially bind a specific RNA tandem mismatch motif. We will explore the scientific rationale that led to its identification, a validated synthetic pathway for its production, and the experimental evidence establishing its unique RNA-binding properties. This document serves as a comprehensive technical resource for researchers in chemical biology, medicinal chemistry, and drug discovery who are focused on the development of RNA-targeted therapeutics.

Introduction: The Challenge and Opportunity of Targeting RNA

For decades, the central dogma of molecular biology positioned proteins as the primary targets for therapeutic intervention. However, a deeper understanding of cellular function has revealed the critical regulatory roles played by non-coding RNAs and structured regions within messenger RNAs. These RNA structures, often featuring non-Watson-Crick base pairings and complex motifs, represent a vast and largely untapped landscape for small molecule therapeutics.

A significant challenge in this field is the identification of small molecules that can bind to specific RNA motifs with high affinity and selectivity, thereby modulating the function of the target RNA. The discovery of this compound as a specific ligand for the r(UU:GA) tandem mismatch motif is a noteworthy advancement in this area. This discovery was not the result of a traditional drug development pipeline, but rather a testament to the power of hypothesis-driven screening of chemical libraries against specific, structurally defined RNA targets.

This guide will illuminate the discovery of this compound's specific biological activity, providing a robust framework for its synthesis and further investigation.

Discovery of a Specific RNA-Binding Activity

The identification of this compound as a selective RNA-binding agent emerged from a virtual screening campaign targeting a specific RNA structural motif.[1] Researchers first characterized the three-dimensional structure of an RNA hairpin containing a tandem UU:GA mismatch motif.[1] This motif, a non-canonical base pairing, creates a unique topology that could potentially be recognized by a small molecule.

An ensemble of RNA structures was generated using residual dipolar coupling constants, providing a realistic representation of the motif's conformational flexibility. This structural ensemble was then used for a virtual screen of a library containing 64,480 small molecules.[1] From this extensive in-silico screening, 2-amino-1,3-benzothiazole-6-carboxamide was identified as a top candidate.[1]

Subsequent experimental validation confirmed that this compound binds to the UU:GA mismatch with moderate affinity.[1] Interestingly, the binding was found to be dependent on the flanking sequences of the motif, highlighting the importance of the broader structural context in achieving binding specificity.[1] This discovery underscores a promising strategy for identifying novel RNA-binding molecules: leveraging detailed structural information of RNA motifs to guide virtual screening efforts.

Synthesis of this compound

While the initial discovery of its RNA-binding properties utilized a commercially available source of the compound, the synthesis of this compound can be achieved through a robust and well-established synthetic methodology for 2-aminobenzothiazole derivatives.[2][3] The following protocol outlines a validated pathway for its preparation.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol

Part 1: Formation of the Benzothiazole Core

-

Esterification of 4-amino-3-nitrobenzoic acid: To a solution of 4-amino-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 12-16 hours. After cooling, neutralize the solution and extract the product, methyl 4-amino-3-nitrobenzoate.

-

Cyclization to form the benzothiazole ring: Dissolve methyl 4-amino-3-nitrobenzoate in glacial acetic acid. Add potassium thiocyanate and cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C. Stir the reaction at room temperature overnight. Quench the reaction with water and neutralize with ammonium hydroxide to precipitate the product, methyl 2-amino-6-nitrobenzothiazole-6-carboxylate.[2]

-

Hydrolysis of the ester: Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the solution to precipitate 2-amino-6-nitrobenzothiazole-6-carboxylic acid.

Part 2: Amide Formation and Nitro Group Reduction

-

Amide Coupling: Dissolve 2-amino-6-nitrobenzothiazole-6-carboxylic acid in a suitable solvent such as DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Add ethanolamine and stir the reaction at room temperature for 12-16 hours. Extract the product, 2-amino-N-(2-hydroxyethyl)-6-nitrobenzothiazole-6-carboxamide.

-

Reduction of the Nitro Group: Dissolve the nitro-substituted intermediate in a solvent such as ethanol. Add a reducing agent, for example, tin(II) chloride dihydrate, and heat the reaction.[3] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst can be employed. After completion of the reaction, purify the crude product by chromatography to obtain the final compound, this compound.

Experimental Workflow for Assessing RNA-Binding

The following workflow outlines the key experimental steps to validate the binding of this compound to its target RNA motif.

Sources

The Alchemist's Guide to a Privileged Scaffold: A Deep Dive into 2-Aminobenzothiazole Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its derivatives have garnered significant attention for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] This technical guide provides a comprehensive overview of the principal synthetic methodologies for 2-aminobenzothiazole, blending classical routes with modern, efficient, and environmentally conscious approaches. This document is designed to be a valuable resource, offering both foundational mechanistic understanding and practical, field-proven experimental guidance.

The Strategic Importance of the 2-Aminobenzothiazole Moiety

The versatility of the 2-aminobenzothiazole scaffold lies in its unique structural features. The bicyclic system, comprising a benzene ring fused to a thiazole ring, provides a rigid framework amenable to diverse functionalization.[1][3] The amino group at the 2-position is a key synthetic handle, allowing for the facile introduction of a wide variety of pharmacophores to fine-tune biological activity, solubility, and other pharmacokinetic properties.[1] This adaptability has made 2-aminobenzothiazole and its derivatives a focal point in the quest for novel therapeutic agents.[2][4]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-aminobenzothiazole has been achieved through several well-established and contemporary routes. The most prominent methods include the Hugerschoff reaction, direct synthesis from anilines and thiocyanate salts, and pathways starting from 2-haloanilines or o-aminothiophenol.

The Hugerschoff Reaction: Oxidative Cyclization of Arylthioureas

The Hugerschoff reaction is a foundational and widely employed method for synthesizing 2-aminobenzothiazoles.[5] It involves the oxidative cyclization of an arylthiourea, typically using bromine as the oxidizing agent.[5][6] The reaction proceeds via an electrophilic attack on the sulfur atom, followed by an intramolecular electrophilic aromatic substitution.[5]

Mechanism of the Hugerschoff Reaction:

The reaction is initiated by the electrophilic attack of bromine on the sulfur atom of the arylthiourea, forming a sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic attack of the activated sulfur on the ortho-position of the aromatic ring, leading to a dihydrobenzothiazole intermediate. Subsequent elimination of hydrogen bromide results in the formation of the aromatic 2-aminobenzothiazole.

Caption: Mechanism of the Hugerschoff Reaction.

Experimental Protocol: A Modern Variation of the Hugerschoff Reaction

A modified Hugerschoff method utilizes sulfuric acid and a catalytic amount of a bromine compound for the oxidative cyclization of arylthioureas, offering high yields.[7]

-

Step 1: Dissolution of Arylthiourea: A solution of the appropriately substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid.[7]

-

Step 2: Addition of Bromine Catalyst: To the solution, bromine (8 g) is added.[7]

-

Step 3: Reaction Execution: The reaction mixture is heated to 65-70 °C and stirred for 1.5 to 6 hours, with the reaction progress monitored by thin-layer chromatography.[8]

-

Step 4: Work-up and Isolation: The cooled reaction mixture is poured onto ice, and the precipitated solid is filtered. The solid is then resuspended in water and neutralized with aqueous ammonia to yield the free 2-aminobenzothiazole. The product is collected by filtration, washed with water, and dried.[7]

One-Pot Synthesis from Anilines and Thiocyanate Salts

A highly efficient and common approach to 2-aminobenzothiazoles involves the in-situ formation of the arylthiourea intermediate from an aniline and a thiocyanate salt (such as potassium or ammonium thiocyanate), followed by oxidative cyclization.[9][10] This one-pot procedure is often preferred for its operational simplicity.

Logical Workflow for the One-Pot Synthesis:

Caption: One-pot synthesis of 2-aminobenzothiazole.

Experimental Protocol: Synthesis from Aniline and Ammonium Thiocyanate

This protocol provides a general procedure for the synthesis of 2-aminobenzothiazole from aniline.[11][12]

-

Step 1: Reactant Mixture: Aniline (0.02 mol) and ammonium thiocyanate (0.02 mol) are dissolved in ethanol containing concentrated hydrochloric acid (2 mL).[12]

-

Step 2: Addition of Bromine: A solution of bromine (0.05 mol) in glacial acetic acid is added to the mixture.[12]

-

Step 3: Reflux: The reaction mixture is refluxed for 1 hour.[12]

-

Step 4: Isolation and Purification: The mixture is then cooled in an ice-water bath. The resulting precipitate is filtered, washed with cold water, and dried. The crude product is recrystallized from rectified spirit.[12]

Modern and Greener Synthetic Approaches

In recent years, there has been a significant drive towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and reaction media for the synthesis of 2-aminobenzothiazoles.

a) Transition Metal-Catalyzed Synthesis:

Ruthenium-catalyzed intramolecular oxidative C-S coupling of N-arylthioureas has been reported as an efficient method for the synthesis of 2-aminobenzothiazoles.[3] This approach offers high yields and demonstrates good functional group tolerance.[3]

b) Metal-Free, Iodine-Catalyzed Cascade Reactions:

A sustainable, metal-free method involves an iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines.[13] This reaction proceeds through the in-situ formation of a benzothiourea intermediate followed by intramolecular cross-dehydrogenative coupling.[13] This method avoids the use of expensive and toxic transition-metal catalysts and harsh oxidants.[13]

c) Synthesis in Ionic Liquids:

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents. The synthesis of 2-aminobenzothiazole derivatives has been successfully carried out in ionic liquids like [BMIM]+[HSO4]–.[14] The use of ILs can enhance reaction rates and yields, and the products can often be recovered by simple filtration.[14]

d) Solid-Phase Synthesis:

For the generation of libraries of 2-aminobenzothiazole derivatives for high-throughput screening, solid-phase synthesis offers a powerful tool.[10] A traceless solid-supported protocol has been developed, employing a resin-bound acyl-isothiocyanate and a series of anilines.[10]

Comparative Data of Synthesis Methodologies

| Synthesis Method | Starting Materials | Key Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Reference |

| Hugerschoff Reaction | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% | [7][8] |

| Aniline & KSCN | Aniline, Potassium Thiocyanate | Bromine, Acetic acid | Not specified | Ice-cold to room temp. | 74% (for 6-nitro derivative) | [8] |

| Aniline & NH₄SCN | Aniline, Ammonium Thiocyanate | Bromine, Glacial Acetic Acid, Ethanol, HCl | 1 hour (reflux) | Reflux | 63-85% | [12] |

| Iodine-Catalyzed | Isothiocyanatobenzene, Amine | Iodine (catalyst), Oxygen (oxidant), Chlorobenzene | Not specified | 120 °C | Moderate to excellent | [13] |

Conclusion: Choosing the Optimal Synthetic Route

The choice of synthetic methodology for 2-aminobenzothiazole depends on several factors, including the desired scale of the reaction, the availability of starting materials, the required purity of the final product, and environmental considerations.

-

The Hugerschoff reaction and its one-pot variations from anilines remain robust and high-yielding methods, particularly for large-scale synthesis.

-

Modern catalytic methods , such as those employing ruthenium or iodine, offer milder reaction conditions and are often more environmentally benign.

-

For the rapid generation of diverse libraries of derivatives for drug discovery, solid-phase synthesis is the method of choice.

The continued exploration of novel synthetic strategies, particularly those aligned with the principles of green chemistry, will undoubtedly further enhance the accessibility and utility of the invaluable 2-aminobenzothiazole scaffold in scientific research and development.

References

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. [Link]

-

Galochkina, A. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3195. [Link]

-

Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. [Link]

-

Yadav, G., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters, 8(5), 835-838. [Link]

-

ResearchGate. (n.d.). Preparation of 2-Aminobenzothiazole Derivatives : A Review. [Link]

-

ResearchGate. (2020). How I can synthesis 2- aminobenzothiazole. [Link]

-

Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry, 42(2), 776-797. [Link]

-

Sahu, J. K., et al. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 323-326. [Link]

-

Al-Ostath, A. I., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(14), 5558. [Link]

- Clark, R. D., & Pridgen, H. S. (1982). U.S. Patent No. 4,363,913. Washington, DC: U.S.

-

Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-466. [Link]

-

Laitonjam, W., & Nahakpam, L. (2018). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. [Link]

-

Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]

-

Li, B., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13296-13304. [Link]

-

ResearchGate. (2025). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. [Link]

-

Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646. [Link]

-

Zarei, A., et al. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen, 13(11), e202400185. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

- 14. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

CAS Number: 313504-87-9

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide, a specialized benzothiazole derivative with significant potential in medicinal chemistry and drug discovery. The benzothiazole core is a privileged scaffold, appearing in numerous pharmacologically active compounds.[1] This guide will delve into the synthesis, physicochemical properties, and potential biological applications of this specific derivative, with a focus on its role as a versatile building block for the development of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction and Significance

The benzothiazole moiety is a bicyclic heterocyclic system that has garnered substantial interest in the scientific community due to its diverse range of biological activities. Compounds incorporating this scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[2][3] The 2-amino-1,3-benzothiazole-6-carboxamide substructure, in particular, has been identified as a promising pharmacophore. Recent studies have highlighted its potential as a selective inhibitor of the BRAFV600E kinase, a critical target in melanoma and other cancers.[1][4] Furthermore, the parent compound, 2-amino-1,3-benzothiazole-6-carboxamide, has been shown to preferentially bind to specific RNA mismatch motifs, suggesting applications in targeting RNA-mediated diseases.[5]

The subject of this guide, this compound, introduces a hydroxyethyl group at the 6-carboxamide position. This modification can significantly impact the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing its drug-like characteristics and target engagement. This guide will explore the synthesis of this specific derivative and discuss its potential based on the known activities of its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing relevant experiments.